molecular formula C24H18ClFN2O2S B2955192 1-[(2-Chloro-6-fluorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894546-27-1

1-[(2-Chloro-6-fluorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2955192
CAS No.: 894546-27-1
M. Wt: 452.93
InChI Key: NIDKKOKJXNZLEG-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methyl]-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that features a unique spiro structure. This compound is part of the indole derivatives family, which are known for their diverse biological activities and significant roles in medicinal chemistry . The presence of both indole and thiazolidine rings in its structure suggests potential pharmacological properties.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of oxindole derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects due to the presence of indole and thiazolidine rings, which are known to interact with biological targets.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole ring is known to bind to various biological targets, potentially inhibiting or activating specific pathways. The thiazolidine ring may also contribute to its biological activity by interacting with different molecular sites.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and spiro compounds. For example:

    Indole-3-acetic acid: A plant hormone with a simpler structure but significant biological activity.

    Spiro[indole-3,2’-thiazolidine] derivatives: Compounds with similar spiro structures but different substituents, which may exhibit different biological activities. The uniqueness of 1-[(2-Chloro-6-fluorophenyl)methyl]-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione lies in its specific combination of substituents, which may confer unique pharmacological properties.

Properties

IUPAC Name

1'-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O2S/c1-15-6-4-7-16(12-15)28-22(29)14-31-24(28)18-8-2-3-11-21(18)27(23(24)30)13-17-19(25)9-5-10-20(17)26/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDKKOKJXNZLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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